molecular formula C15H13N5O B11537451 5-Amino-3-(1-cyano-2-phenylvinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

5-Amino-3-(1-cyano-2-phenylvinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B11537451
M. Wt: 279.30 g/mol
InChI Key: YYMAOMQXVYFXEW-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-[(1Z)-1-cyano-2-phenyleth-1-en-1-yl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a complex organic compound with a unique structure that includes a pyrazole ring, a cyano group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[(1Z)-1-cyano-2-phenyleth-1-en-1-yl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps. One common method includes the reaction of diazonium salts with ethyl cyanoacetate under organic solvent conditions, followed by further reactions with formaldehyde and ammonia . The reaction conditions often require inert gas protection and specific pH levels to ensure high productivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-[(1Z)-1-cyano-2-phenyleth-1-en-1-yl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound’s side chains can be oxidized to form carboxylic acids.

    Reduction: The pyrazole ring can be reduced to pyrazoline or pyrazolidine under catalytic hydrogenation.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, molecular hydrogen with metal catalysts for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce pyrazoline or pyrazolidine derivatives.

Scientific Research Applications

5-Amino-3-[(1Z)-1-cyano-2-phenyleth-1-en-1-yl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-amino-3-[(1Z)-1-cyano-2-phenyleth-1-en-1-yl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-amino-3-[(1Z)-1-cyano-2-phenyleth-1-en-1-yl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the hydroxyethyl group, which can enhance its solubility and reactivity. This structural feature may also influence its interaction with biological targets, potentially leading to different pharmacological profiles and applications.

Properties

Molecular Formula

C15H13N5O

Molecular Weight

279.30 g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-phenylethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C15H13N5O/c16-9-12(8-11-4-2-1-3-5-11)14-13(10-17)15(18)20(19-14)6-7-21/h1-5,8,21H,6-7,18H2/b12-8+

InChI Key

YYMAOMQXVYFXEW-XYOKQWHBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.